molecular formula C9H11N3OS B2779006 5-[3-(Thiophen-2-yl)propyl]-1,3,4-oxadiazol-2-amine CAS No. 1016744-87-8

5-[3-(Thiophen-2-yl)propyl]-1,3,4-oxadiazol-2-amine

Cat. No.: B2779006
CAS No.: 1016744-87-8
M. Wt: 209.27
InChI Key: GCTAFERUZFLDHY-UHFFFAOYSA-N
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Description

5-[3-(Thiophen-2-yl)propyl]-1,3,4-oxadiazol-2-amine is a heterocyclic compound that features a thiophene ring and an oxadiazole ring. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry . The presence of the oxadiazole ring further enhances its potential for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(Thiophen-2-yl)propyl]-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of thiophene-2-carboxylic acid hydrazide with an appropriate alkylating agent under acidic conditions to form the oxadiazole ring . The reaction conditions often include the use of solvents like ethanol or acetic acid and heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

5-[3-(Thiophen-2-yl)propyl]-1,3,4-oxadiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-[3-(Thiophen-2-yl)propyl]-1,3,4-oxadiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[3-(Thiophen-2-yl)propyl]-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The oxadiazole ring can form hydrogen bonds with biological macromolecules, enhancing its binding affinity and specificity . These interactions can lead to the inhibition of specific pathways, resulting in the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[3-(Thiophen-2-yl)propyl]-1,3,4-oxadiazol-2-amine is unique due to the combination of the thiophene and oxadiazole rings, which confer distinct chemical and biological properties. This combination enhances its potential for diverse applications in medicinal chemistry and material science .

Biological Activity

5-[3-(Thiophen-2-yl)propyl]-1,3,4-oxadiazol-2-amine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and potential applications in medicinal chemistry.

Overview of the Compound

This compound features a thiophene ring and an oxadiazole ring. The structural components contribute to its unique biological properties, which include antimicrobial, anticancer, and anti-inflammatory activities .

Synthesis

The synthesis of this compound typically involves cyclization reactions of thiophene derivatives with appropriate alkylating agents. A common method includes the reaction of thiophene-2-carboxylic acid hydrazide under acidic conditions to form the oxadiazole ring.

Synthetic Route:

  • Starting Material: Thiophene-2-carboxylic acid hydrazide.
  • Reaction Conditions: Acidic environment to facilitate cyclization.
  • Final Product: this compound.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In studies assessing similar oxadiazole derivatives, compounds with oxadiazole rings showed strong antibacterial activity against various strains such as Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MICs) as low as 0.03 µM .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of specific signaling pathways . For instance, docking studies have indicated that the compound can effectively bind to targets involved in cancer cell proliferation.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has been investigated for anti-inflammatory effects. Similar oxadiazole derivatives have demonstrated the ability to inhibit pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Enzyme Interaction: The thiophene ring can interact with various enzymes and receptors.
  • Hydrogen Bonding: The oxadiazole moiety can form hydrogen bonds with biological macromolecules, enhancing binding affinity.
  • Induction of Apoptosis: Evidence shows that the compound may promote apoptosis in lymph node cells through specific signaling pathways .

Case Studies and Research Findings

Case Study 1: Antimicrobial Evaluation
A study assessed the antimicrobial activity of oxadiazole derivatives similar to this compound. Results indicated substantial activity against Mycobacterium tuberculosis strains with MIC values ranging from 4–8 µM .

Case Study 2: Anticancer Activity
In another investigation focusing on the anticancer properties of related compounds, it was found that certain oxadiazole derivatives could inhibit PI3Kγ activity with an IC50 value of 0.31 μM . This suggests a potential role for this compound in cancer therapy.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeNotable ActivityMIC/IC50 Value
5-[3-Thiophen-2-yl]propyl]-1,3,4-Oxadiazol-2-AmineOxadiazoleAntimicrobial0.03 µM
Thiophene Derivative AThiopheneAnticancerIC50 = 0.31 μM
Oxadiazole Derivative BOxadiazoleAnti-inflammatoryN/A

Properties

IUPAC Name

5-(3-thiophen-2-ylpropyl)-1,3,4-oxadiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3OS/c10-9-12-11-8(13-9)5-1-3-7-4-2-6-14-7/h2,4,6H,1,3,5H2,(H2,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCTAFERUZFLDHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CCCC2=NN=C(O2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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